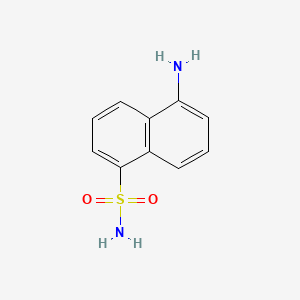

5-Aminonaphthalene-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-aminonaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLAXMFJCQKHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390610 | |

| Record name | 1-Naphthalenesulfonamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32327-47-2 | |

| Record name | 5-Amino-1-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32327-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenesulfonamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Aminonaphthalene-1-sulfonamide: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminonaphthalene-1-sulfonamide is an aromatic sulfonamide compound. While direct experimental evidence for its specific mechanism of action is not extensively available in the public domain, its structural features strongly suggest it functions as an enzyme inhibitor, a characteristic hallmark of the sulfonamide class of molecules. This technical guide consolidates the inferred mechanisms of action for this compound based on the well-established biological activities of structurally related sulfonamides. The primary putative targets are dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway, and carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. This document provides a detailed overview of these potential mechanisms, relevant quantitative data from analogous compounds, comprehensive experimental protocols for assessing enzymatic inhibition, and visual diagrams of the pertinent signaling pathways and experimental workflows.

Inferred Mechanisms of Action

Based on the extensive research on the sulfonamide functional group, two primary mechanisms of action can be postulated for this compound:

Inhibition of Dihydropteroate Synthase (DHPS)

The most well-documented mechanism of action for sulfonamide-containing drugs is the competitive inhibition of dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the de novo synthesis of folic acid in many bacteria and some lower eukaryotes. Folic acid is an essential precursor for the synthesis of nucleotides, and its absence halts DNA replication and cell division, leading to a bacteriostatic effect.[1]

Sulfonamides, including presumably this compound, act as structural analogs of the natural substrate of DHPS, para-aminobenzoic acid (PABA). By competitively binding to the active site of DHPS, they prevent the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, thereby blocking the formation of dihydropteroate. Mammalian cells are unaffected by this mechanism as they do not synthesize their own folic acid and instead obtain it from their diet.[1]

Inhibition of Carbonic Anhydrases (CAs)

Aromatic and heterocyclic sulfonamides are also well-characterized inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are ubiquitous in living organisms and are involved in a multitude of physiological processes, including pH regulation, respiration, and ion transport.

The sulfonamide group (-SO2NH2) coordinates to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity. This interaction is typically strong and reversible. Different isoforms of carbonic anhydrase exist, and the inhibitory activity and selectivity of sulfonamides can vary depending on their specific chemical structure.

Quantitative Data for Structurally Related Sulfonamides

Table 1: Inhibition of Dihydropteroate Synthase (DHPS) by Various Sulfonamides

| Compound | Organism | IC50 (µg/mL) | Reference |

| Sulfadiazine | E. coli | - | [2] |

| Compound 11a | E. coli | 2.76 | [2] |

| Compound 3b | E. coli | >50 | [2] |

| Compound 5a | E. coli | 12.5 | [2] |

| Compound 5b | E. coli | 12.5 | [2] |

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Aromatic Sulfonamides

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide | 250 | 12 | 25 | 5.7 | [3] |

| 4-hydroxymethyl-benzenesulfonamide | - | - | - | - | [3] |

| 4-carboxy-benzenesulfonamide | - | - | - | - | [3] |

| Sulfanilyl-sulfonamide derivative | 285-331 | - | - | - | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of this compound against its putative targets.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a coupled spectrophotometric assay to measure DHPS activity and its inhibition.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.[1]

Materials:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

NADPH

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, PABA, DHPP, NADPH, and DHFR in each well of the microplate.

-

Add varying concentrations of this compound to the test wells. Include a positive control (no inhibitor) and a negative control (no DHPS).

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding DHPS to all wells except the negative control.

-

Immediately measure the absorbance at 340 nm in kinetic mode, recording readings every 30-60 seconds for 15-30 minutes.

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a stopped-flow spectrophotometric method for measuring CA activity and its inhibition.

Principle: The hydration of CO2 catalyzed by CA produces protons, leading to a decrease in the pH of the assay solution. The rate of this pH change is monitored using a pH indicator dye, and the initial rate of the reaction is proportional to the CA activity.

Materials:

-

Purified carbonic anhydrase isoform (e.g., hCA II)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 8.3)

-

pH indicator (e.g., p-nitrophenol)

-

CO2-saturated water

-

This compound (dissolved in a suitable solvent)

-

Stopped-flow spectrophotometer

Procedure:

-

Equilibrate two syringes of the stopped-flow instrument with the assay buffer at a constant temperature (e.g., 25°C).

-

Fill one syringe with the CA enzyme solution containing the pH indicator.

-

Fill the second syringe with CO2-saturated water.

-

To determine inhibition, pre-incubate the enzyme solution with varying concentrations of this compound for a defined period before loading into the syringe.

-

Rapidly mix the contents of the two syringes to initiate the reaction.

-

Monitor the change in absorbance of the pH indicator at its λmax over a short time course (milliseconds to seconds).

-

Calculate the initial rate of the catalyzed reaction from the initial linear slope of the absorbance change.

-

Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Conclusion

While direct experimental data on the mechanism of action of this compound is currently limited, its chemical structure strongly suggests that it functions as an inhibitor of dihydropteroate synthase and/or carbonic anhydrases. The information and protocols provided in this guide offer a robust framework for the experimental validation of these putative mechanisms and for the quantitative characterization of the compound's inhibitory potency. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound.

References

- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectral Properties of 5-Aminonaphthalene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminonaphthalene-1-sulfonamide is a derivative of naphthalene, belonging to a class of compounds known for their fluorescent properties. These molecules are of significant interest in various scientific fields, including biochemistry and medicinal chemistry, where they can be utilized as fluorescent probes to study molecular interactions and environments. The spectral characteristics of these compounds are highly sensitive to their local environment, making them valuable tools for investigating protein binding sites, membrane structures, and other biological systems. This guide provides a comprehensive overview of the core spectral properties of this compound, detailed experimental methodologies for their characterization, and visualizations of experimental workflows. While specific quantitative data for this compound is not extensively available in the public domain, this guide extrapolates expected values based on the well-documented properties of structurally similar aminonaphthalene sulfonates and sulfonamides.

Spectral Properties

The spectral behavior of this compound is governed by its electronic structure, particularly the π-electron system of the naphthalene ring and the electron-donating amino group. These features give rise to characteristic absorption and fluorescence spectra that are sensitive to solvent polarity.

UV-Vis Absorption Spectroscopy

This compound is expected to exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The absorption spectrum is characterized by distinct bands corresponding to π-π* electronic transitions within the naphthalene ring system. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent environment.

Fluorescence Spectroscopy

Upon excitation with UV light, this compound is expected to exhibit fluorescence. The emission spectrum is typically broad and appears at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). Key fluorescence parameters include the emission maximum (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf). These parameters are highly dependent on the polarity of the solvent, a characteristic known as solvatochromism. In more polar solvents, a red shift (shift to longer wavelengths) of the emission maximum is generally observed due to the stabilization of the more polar excited state.

Quantitative Spectral Data

The following table summarizes the expected spectral properties of this compound in various solvents. These values are representative and are based on data reported for structurally analogous compounds such as 1-aminonaphthalene-4-sulfonate and other aminonaphthalene derivatives.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) | Lifetime (τf, ns) |

| Dioxane | 2.2 | ~320 | ~420 | ~7500 | ~0.40 | ~8.0 |

| Chloroform | 4.8 | ~322 | ~435 | ~8100 | ~0.35 | ~7.5 |

| Ethyl Acetate | 6.0 | ~323 | ~445 | ~8600 | ~0.30 | ~7.0 |

| Tetrahydrofuran | 7.6 | ~325 | ~455 | ~9100 | ~0.25 | ~6.5 |

| Acetonitrile | 37.5 | ~328 | ~480 | ~10200 | ~0.15 | ~5.0 |

| Ethanol | 24.6 | ~330 | ~490 | ~10600 | ~0.10 | ~4.0 |

| Water | 80.1 | ~335 | ~520 | ~11500 | ~0.05 | ~3.0 |

Note: The data presented in this table are estimated based on the known spectral properties of structurally similar aminonaphthalene derivatives and are intended for illustrative purposes. Actual experimental values for this compound may vary.

Experimental Protocols

Accurate characterization of the spectral properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy Protocol

This protocol outlines the steps for measuring the UV-Vis absorption spectrum of this compound.

-

Solution Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mM.

-

From the stock solution, prepare a series of dilutions in the desired solvents to a final concentration suitable for absorbance measurements (typically in the micromolar range, yielding an absorbance between 0.1 and 1.0).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Calibrate the instrument using a blank solution (the pure solvent used for the sample).

-

Record the absorption spectrum over a wavelength range of 200-600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Fluorescence Spectroscopy Protocol

This protocol describes the procedure for measuring the fluorescence emission spectrum, quantum yield, and lifetime of this compound.

-

Solution Preparation:

-

Prepare solutions of this compound in the desired solvents at a concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

For quantum yield measurements, prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54) with a similar absorbance at the same excitation wavelength.

-

-

Fluorescence Emission Measurement:

-

Use a calibrated spectrofluorometer.

-

Set the excitation wavelength to the absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range from the excitation wavelength to ~700 nm.

-

Determine the wavelength of maximum emission (λem).

-

-

Fluorescence Quantum Yield Determination:

-

Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.

-

Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

Calculate the quantum yield using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the absorption maximum.

-

Collect the fluorescence decay profile.

-

Analyze the decay curve using appropriate fitting software to determine the fluorescence lifetime (τf).

-

An In-Depth Technical Guide to the Intrinsic Fluorescence of 5-Aminonaphthalene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intrinsic fluorescence properties of 5-Aminonaphthalene-1-sulfonamide, also known as 5-aminonaphthalene-1-sulfonic acid or Laurent's Acid. Due to a scarcity of extensive photophysical data for the free molecule in the scientific literature, this guide leverages data from its close structural analog, 4-Amino naphthalene-1-sulfonic acid (AmNS), to provide quantitative insights. The principles discussed are broadly applicable to the aminonaphthalene-sulfonate class of fluorophores, which are widely used as probes in biological and pharmaceutical research.

Introduction to this compound

This compound is a fluorescent organic compound characterized by a naphthalene core substituted with both an amino (-NH₂) and a sulfonamide (-SO₂NH₂) group. The electronic properties of these substituents, combined with the aromatic system of the naphthalene rings, give rise to its fluorescent nature. Like other dyes in its class, such as the well-known anilinonaphthalene sulfonates (ANS), its fluorescence is highly sensitive to the local environment, making it a valuable tool for probing molecular interactions, protein binding sites, and solvent properties.

The fluorescence of these molecules typically arises from an intramolecular charge transfer (ICT) state, which is highly influenced by solvent polarity. This sensitivity, known as solvatochromism, results in shifts in the emission spectra and changes in fluorescence intensity and lifetime, providing rich data for researchers.

Photophysical Properties

While specific quantitative data for this compound is limited, the following tables summarize the photophysical properties of a closely related analog, 4-Amino naphthalene-1-sulfonic acid (AmNS), conjugated to an alginate polymer. This data provides a strong foundational understanding of the expected behavior of this compound.

Spectral Properties in Various Solvents

The excitation and emission maxima of aminonaphthalene sulfonates are highly dependent on solvent polarity. In polar solvents, the excited state is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum.

| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Water | 325 | 429 | 104 |

| Methanol | 320 | 422 | 102 |

| Butanol | 318 | 412 | 94 |

| Glycerol | 328 | 435 | 107 |

Note: Data is for 4-Amino naphthalene-1-sulfonic acid-alginate conjugate and is intended to be representative. Absolute values for unconjugated this compound may vary.

Fluorescence Lifetime

Fluorescence lifetime is another critical parameter that is sensitive to the fluorophore's environment. For the AmNS-alginate conjugate, the lifetime was observed to decrease in less polar solvents.[1]

| Solvent | Fluorescence Lifetime (τ, ns) |

| Water | 11 |

| Butanol | 7 |

Note: Data is for 4-Amino naphthalene-1-sulfonic acid-alginate conjugate. Lifetimes are often multi-exponential for this class of dyes, but single-exponential fits are presented here for clarity.[1]

Factors Influencing Fluorescence: Solvatochromism

The most significant characteristic of aminonaphthalene sulfonates is their solvatochromic behavior. The change in solvent polarity from polar to non-polar environments causes a pronounced shift in the emission wavelength.[2] This phenomenon is rooted in the different dipole moments of the ground and excited states of the molecule.

Upon excitation with a photon, the molecule transitions from the ground state (S₀) to an excited state (S₁). In polar solvents, the solvent molecules can reorient themselves around the excited-state dipole moment of the fluorophore before it emits a photon. This solvent relaxation process lowers the energy of the excited state, resulting in fluorescence emission at a longer wavelength (lower energy). This is observed as a red shift in the emission spectrum.[3] In non-polar solvents, this relaxation is minimal, and emission occurs from a higher energy level, resulting in a blue-shifted spectrum.

Experimental Protocols

Accurate and reproducible measurement of fluorescence is critical for leveraging the properties of probes like this compound.

General Fluorescence Spectroscopy Workflow

The following diagram outlines a typical workflow for conducting fluorescence spectroscopy experiments.

Protocol for Measuring Relative Fluorescence Quantum Yield

The relative quantum yield (Φ) is often determined by comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.

1. Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

-

Spectroscopic grade solvents

-

Fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

This compound (test sample)

2. Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the standard and the test sample in the desired solvent.

-

Prepare Dilutions: Prepare a series of dilutions for both the standard and the test sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Measure Fluorescence Emission:

-

Set the excitation wavelength on the spectrofluorometer.

-

For each sample, record the fluorescence emission spectrum over a defined range. Ensure the excitation and emission slit widths are kept constant for all measurements.

-

Record the emission spectrum of a solvent blank.

-

-

Data Analysis:

-

Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample's emission spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.

-

The plot should yield a straight line for each. Determine the gradient (slope) of these lines.

-

-

Calculate Quantum Yield: The quantum yield of the test sample (Φₓ) is calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients of the plots for the test sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and standard, respectively.

-

Applications in Research and Drug Development

The environment-sensitive fluorescence of this compound and its analogs makes them powerful tools in several areas:

-

Probing Protein Conformation: Changes in protein structure that alter the polarity or accessibility of binding sites can be detected by changes in the probe's fluorescence.[4]

-

Studying Protein-Ligand Interactions: Binding of ligands can be monitored by the displacement of or a change in the fluorescence of the bound probe.

-

Membrane Studies: These probes can be used to investigate the polarity and fluidity of lipid membranes.

-

High-Throughput Screening: The fluorescence turn-on nature of these probes upon binding to hydrophobic pockets is useful in screening for potential drug candidates that bind to specific protein targets.

Conclusion

This compound is a valuable fluorescent probe whose utility is derived from its sensitivity to the local molecular environment. While comprehensive photophysical data for this specific molecule remains an area for further investigation, the behavior of its close structural analogs provides a robust framework for its application. By understanding the principles of solvatochromism and employing rigorous experimental protocols, researchers can effectively utilize this and similar fluorophores to gain critical insights in biochemistry, molecular biology, and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvatochromism - Wikipedia [en.wikipedia.org]

- 4. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Photophysical Properties of 5-Aminonaphthalene-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Photophysical Properties of Naphthalenesulfonates: A Solvent-Dependent Phenomenon

The fluorescence quantum yield of naphthalenesulfonate derivatives, including 5-Aminonaphthalene-1-sulfonamide, is not an intrinsic constant but rather a dynamic property highly sensitive to the polarity of the surrounding solvent. Generally, an increase in solvent polarity leads to a higher quantum efficiency. This phenomenon is attributed to the nature of the excited state, which can be influenced by solvent-solute interactions. In polar solvents, the excited state is stabilized, which can favor radiative decay (fluorescence) over non-radiative decay pathways, thus increasing the quantum yield.

While precise quantum yield values for this compound are not documented in the available literature, the following table presents data for the structurally similar 1-Aminonaphthalene-4-sulfonate (1NA4S) in various solvents to exemplify this solvent-dependent behavior.

| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) of 1NA4S |

| Dioxane | 2.2 | Value not available |

| Chloroform | 4.8 | Value not available |

| Ethyl Acetate | 6.0 | Value not available |

| Tetrahydrofuran (THF) | 7.6 | Value not available |

| Dichloromethane | 8.9 | Value not available |

| 1-Butanol | 17.5 | Value not available |

| 2-Propanol | 19.9 | Value not available |

| Ethanol | 24.6 | Value not available |

| Methanol | 32.7 | Value not available |

| Acetonitrile | 37.5 | Value not available |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Value not available |

| Water | 80.1 | Value not available, but expected to be highest[1] |

Note: Specific quantum yield values for 1NA4S across a comprehensive range of solvents were not found in the search results. However, the general trend indicates that the quantum yield increases with the dielectric constant of the solvent.[1]

Experimental Protocol for Relative Quantum Yield Determination

The relative quantum yield of a fluorescent compound is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. Quinine sulfate is a commonly used standard.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound (sample)

-

Quinine sulfate (standard)

-

0.1 M H₂SO₄ (for quinine sulfate)

-

Solvent of choice for the sample

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solution: Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄. From this stock, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

-

Preparation of Sample Solution: Prepare a stock solution of this compound in the desired solvent. Prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the same excitation wavelength used for the standard.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of both the standard and sample solutions at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to minimize inner filter effects.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each solution of the standard and the sample.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. A linear relationship should be observed.

-

Determine the slope of the linear fit for both the standard (M_std) and the sample (M_smp).

-

Calculate the quantum yield of the sample (Φ_smp) using the following equation:

Φ_smp = Φ_std * (M_smp / M_std) * (η_smp² / η_std²)

Where:

-

Φ_std is the known quantum yield of the standard (for quinine sulfate in 0.1 M H₂SO₄, Φ_std ≈ 0.54).

-

η_smp and η_std are the refractive indices of the sample and standard solutions, respectively. For dilute solutions, the refractive index of the solvent can be used.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for utilizing this compound as a fluorescent probe to investigate protein-ligand interactions.

Caption: Workflow for a protein-ligand binding assay.

Signaling Pathway Visualization

As this compound is primarily used as a synthetic dye intermediate and a fluorescent probe for in vitro assays, its direct involvement in specific intracellular signaling pathways is not well-documented. However, we can visualize its application in a generalized cellular uptake and imaging workflow.

Caption: Workflow for cellular imaging with a fluorescent probe.

References

Methodological & Application

Application Notes and Protocols: 5-Aminonaphthalene-1-sulfonamide as a Fluorescent Probe for Protein Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminonaphthalene-1-sulfonamide is a fluorescent probe that exhibits sensitivity to its local environment, making it a valuable tool for studying protein structure and interactions. Similar to its well-characterized analog, 8-anilinonaphthalene-1-sulfonic acid (ANS), its fluorescence quantum yield is typically low in aqueous solutions but increases significantly, accompanied by a blue shift in its emission spectrum, upon binding to hydrophobic regions of proteins. This property allows for the characterization of protein binding sites, the determination of binding affinities for ligands, and the screening of potential drug candidates in a high-throughput manner. These application notes provide an overview of the principles and detailed protocols for utilizing this compound in protein binding studies.

Principle of Operation

The fluorescence of this compound is based on the principle of solvatochromism. In a polar aqueous environment, the excited state of the molecule rapidly loses energy through non-radiative pathways, resulting in low fluorescence. When the probe binds to a nonpolar, hydrophobic pocket on a protein, it is shielded from the polar solvent. This restricted environment reduces the non-radiative decay, leading to a significant enhancement of fluorescence intensity and a shift of the emission maximum to shorter wavelengths (a blue shift). The magnitude of this change provides information about the nature of the binding site.

Data Presentation

Table 1: Spectral Properties of this compound in Different Environments

| Environment | Approximate Excitation Max (nm) | Approximate Emission Max (nm) | Fluorescence Intensity |

| Aqueous Buffer (e.g., PBS pH 7.4) | ~340-350 | ~520-540 | Low |

| Bound to Hydrophobic Protein Pocket | ~340-350 | ~460-490 | High |

Table 2: Representative Binding Data for Naphthalene Sulfonamide Probes with Model Proteins

| Protein | Probe | Binding Constant (Ka, M-1) | Stoichiometry (n) | Reference |

| Bovine Serum Albumin (BSA) | 8-Anilino-1-naphthalenesulfonic acid (ANS) | 1 x 105 - 5 x 106 | 1-5 | [1][2] |

| Lysozyme | 8-Anilino-1-naphthalenesulfonic acid (ANS) | ~5.8 - 9.3 x 103 | Not specified | [3] |

| Myoglobin | Sulfamethazine (a sulfonamide drug) | 5.36 x 104 | ~1 | [4] |

| Myoglobin | Sulfadiazine (a sulfonamide drug) | 3.23 x 104 | ~1 | [4] |

Note: Data for ANS and other sulfonamides are provided as a reference due to the limited availability of specific binding data for this compound. The binding characteristics are expected to be comparable.

Experimental Protocols

Protocol 1: Determination of Protein Binding Affinity by Direct Fluorescence Titration

This protocol describes how to determine the binding constant (Ka) and the number of binding sites (n) for the interaction of this compound with a protein of interest.

Materials:

-

This compound stock solution (e.g., 1 mM in a suitable buffer, protected from light)

-

Purified protein of interest at a known concentration (e.g., 1-10 µM in buffer)

-

Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Fluorometer with temperature control

-

Quartz cuvettes

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength to approximately 350 nm.

-

Set the emission wavelength scan range from 400 nm to 600 nm.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to obtain an adequate signal-to-noise ratio.

-

Equilibrate the sample holder to the desired temperature (e.g., 25°C).

-

-

Sample Preparation:

-

Pipette a known volume and concentration of the protein solution into a quartz cuvette.

-

Record the fluorescence spectrum of the protein solution alone to account for any background fluorescence.

-

-

Titration:

-

Make successive additions of small aliquots of the this compound stock solution to the protein solution in the cuvette.

-

After each addition, mix gently and allow the system to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Determine the fluorescence intensity at the emission maximum for each titration point.

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the change in fluorescence intensity (ΔF) as a function of the total probe concentration.

-

Analyze the binding isotherm using appropriate models, such as the Scatchard equation, to determine the binding constant (Ka) and the number of binding sites (n).

-

Caption: Direct fluorescence titration workflow.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity of a non-fluorescent ligand (competitor) to a protein by measuring its ability to displace this compound from the protein's binding site.

Materials:

-

This compound stock solution

-

Purified protein of interest

-

Non-fluorescent competitor ligand stock solution

-

Assay buffer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Complex Formation:

-

Prepare a solution containing the protein and this compound at concentrations that result in a significant and stable fluorescence signal (typically with the probe concentration close to its Kd and the protein concentration sufficient to bind a significant fraction of the probe).

-

Incubate the mixture to allow the complex to form.

-

-

Instrument Setup:

-

Set the excitation and emission wavelengths as determined in Protocol 1.

-

-

Competitive Titration:

-

Record the initial fluorescence of the protein-probe complex.

-

Add increasing concentrations of the competitor ligand to the protein-probe solution.

-

After each addition, mix and allow the system to reach equilibrium.

-

Record the fluorescence intensity. A decrease in fluorescence indicates displacement of the probe by the competitor.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the competitor concentration.

-

Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound probe.

-

Calculate the inhibition constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe] / Kd), where [Probe] is the concentration of the free fluorescent probe and Kd is the dissociation constant of the probe-protein interaction determined from Protocol 1.

-

Caption: Competitive binding assay workflow.

Applications in Drug Development

The use of this compound as a fluorescent probe offers several advantages in the drug development process:

-

High-Throughput Screening (HTS): The fluorescence-based assay is amenable to HTS formats for identifying initial hits from large compound libraries that bind to a target protein.

-

Lead Optimization: The competitive binding assay can be used to determine the binding affinities of a series of synthesized analogs, guiding structure-activity relationship (SAR) studies to improve compound potency.

-

Mechanism of Action Studies: By identifying compounds that bind to a specific site on a protein, this probe can help elucidate the mechanism by which a drug candidate exerts its effect. Sulfonamides themselves are an important class of drugs, and understanding their binding interactions is crucial.[5][6][7]

References

- 1. A fluorescence analysis of ANS bound to bovine serum albumin: binding properties revisited by using energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-(dimethylamino)naphthalene-1-sulfonic acid, a fluorescent probe of the medium chain fatty acid binding site of serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A displacement approach for competitive drug-protein binding studies using the potentiometric 1-anilino-8-naphthalene-sulfonate probe technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Lysozyme binding with sulfa group of antibiotics: Comparative binding thermodynamics and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Live Cell Imaging Using Sulfonamide Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of sulfonamide-based fluorescent probes in live cell imaging. The unique chemical properties of the sulfonamide group have been leveraged to create a versatile class of probes for a range of applications, from targeted cancer cell imaging to advanced super-resolution microscopy.

Application 1: Targeted Imaging of Hypoxic Cancer Cells

Principle: A key application of sulfonamide fluorescent probes is the targeted imaging of cancer cells, particularly those in a hypoxic (low oxygen) environment. Many solid tumors exhibit hypoxia, which triggers the upregulation of hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α, in turn, increases the expression of carbonic anhydrase IX (CA IX), a transmembrane enzyme with its active site facing the extracellular space.[1] Sulfonamide-based probes act as potent inhibitors of CA IX and can be conjugated to fluorophores.[2] This allows for the selective accumulation of the fluorescent probe on the surface of cancer cells overexpressing CA IX, enabling their visualization.[3][4]

Featured Probes: Sulfonamide-Naphthalimide conjugates (e.g., SN-2NI and SD-NI) are examples of probes designed for this purpose. They exhibit low cytotoxicity and can be readily taken up by cancer cells like B16F10 melanoma cells, resulting in bright green fluorescence.[5][6][7]

Quantitative Data

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Target | Cell Line Example | Key Features |

| SN-2NI | ~460 | ~540 | Carbonic Anhydrase IX | B16F10 | Good cell uptake, low cytotoxicity, green fluorescence.[5][6][7] |

| SD-NI | ~460 | ~540 | Carbonic Anhydrase IX | B16F10 | Similar properties to SN-2NI, effective for tumor cell imaging.[5][6][7] |

Signaling Pathway Diagram

Caption: Targeting CA IX in hypoxic tumors with sulfonamide probes.

Experimental Protocol: Imaging Cancer Cells with Sulfonamide-Naphthalimide Probes

1. Cell Culture and Seeding: a. Culture B16F10 melanoma cells (or other cancer cell lines known to express CA IX) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. b. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. c. For imaging, seed the cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

2. Probe Preparation: a. Prepare a stock solution of the sulfonamide-naphthalimide probe (e.g., SN-2NI or SD-NI) in dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM. b. On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final working concentration (typically in the low micromolar range, e.g., 5-10 µM).

3. Cell Staining: a. Remove the culture medium from the cells and wash them once with phosphate-buffered saline (PBS). b. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C. c. After incubation, wash the cells three times with PBS to remove any unbound probe. d. Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

4. Fluorescence Microscopy: a. Place the dish or coverslip on the stage of a fluorescence microscope equipped for live cell imaging. b. For sulfonamide-naphthalimide probes, use an excitation wavelength of approximately 460 nm (blue light) and collect the emission at around 540 nm (green).[7] c. Acquire images using appropriate microscope settings (e.g., exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Application 2: General Live Cell Labeling with Sulfonated Rhodamines

Principle: For a long time, sulfonated rhodamine dyes were considered to be membrane-impermeable and thus unsuitable for live cell imaging of intracellular structures. However, recent studies have shown that certain disulfonated rhodamines can indeed cross the cell membrane and specifically label intracellular targets when conjugated to appropriate ligands, such as those for the HaloTag system.[8][9][10] These probes are valued for their high brightness and photostability, making them excellent tools for long-term imaging experiments.[8]

Quantitative Data

| Probe Class | Excitation Max (nm) | Emission Max (nm) | Key Features |

| Sulfo549 derivatives | ~550 | ~570 | Red-emitting, bright, and photostable. Suitable for labeling cell surface and intracellular proteins with appropriate targeting moieties.[8] |

| Sulfo646 derivatives | ~650 | ~670 | Far-red emitting, high brightness and photostability, suitable for STED nanoscopy.[8][11] |

| sRhoVR 1 | ~555 | ~570 | Voltage-sensitive, localizes to the plasma membrane, excellent for two-photon microscopy.[12] |

Experimental Workflow Diagram

Caption: A generalized workflow for live cell imaging experiments.

Experimental Protocol: Labeling with Sulfonated Rhodamine Probes

1. Cell Culture and Transfection (if using a protein tagging system): a. Culture cells (e.g., U-2 OS or HEK293) in a suitable medium. b. If using a system like HaloTag, transfect the cells with a plasmid encoding the HaloTag-fusion protein of interest and allow for expression (typically 24 hours). c. Seed the cells on glass-bottom dishes for imaging.

2. Probe Preparation: a. Prepare a stock solution of the sulfonated rhodamine-ligand conjugate (e.g., Sulfo549-HaloTag ligand) in DMSO. b. Dilute the stock solution in culture medium to a final concentration (e.g., 1-5 µM).

3. Cell Staining: a. Replace the culture medium with the probe-containing medium. b. Incubate the cells for 15-30 minutes at 37°C. c. Wash the cells twice with fresh, pre-warmed medium to remove excess probe.

4. Imaging: a. Image the cells using a confocal or widefield fluorescence microscope. b. Use appropriate laser lines and filters for the specific sulfonated rhodamine dye (e.g., ~550 nm excitation for Sulfo549 and ~650 nm for Sulfo646). c. For long-term imaging, use an environmental chamber to maintain the temperature, humidity, and CO2 levels.

Application 3: Super-Resolution Imaging with Blinking Sulfonamide-Rhodamines

Principle: Single-molecule localization microscopy (SMLM) techniques like STORM and PALM achieve super-resolution by temporally separating the fluorescence of individual molecules. This requires probes that can be switched between a fluorescent "on" state and a dark "off" state. Recently, sulfonamide-rhodamine dyes such as STMR and SRhB have been developed that exhibit spontaneous "blinking" behavior, making them suitable for live-cell SMLM without the need for complex buffer systems or high-intensity photoactivation lasers.[13] This allows for the visualization of subcellular structures with a resolution beyond the diffraction limit of light.[13][14]

Quantitative Data

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Application | Key Features |

| STMR | ~560 | ~580 | Live-cell SMLM | Spontaneously blinking, high emission rates, suitable for imaging dynamic structures.[13] |

| SRhB | ~560 | ~580 | Live-cell SMLM | Spontaneously blinking, prolonged "on" times, enhanced photostability, good for imaging more static structures.[13] |

Logical Relationship Diagram

Caption: The cycle of blinking and localization in SMLM.

Experimental Protocol: Super-Resolution Imaging with Blinking Probes

1. Cell Preparation and Staining: a. Follow the protocols for cell culture and staining as described in the previous sections, depending on the targeting strategy (e.g., using a HaloTag ligand conjugated to STMR or SRhB). b. Ensure that the labeling density is appropriate for SMLM – dense enough to resolve the structure of interest, but sparse enough to distinguish individual molecules in each frame.

2. Imaging Setup: a. Use a microscope system configured for SMLM, typically equipped with a high-power laser for excitation, a sensitive camera (e.g., EMCCD or sCMOS), and a high numerical aperture objective lens. b. Maintain the cells in an appropriate live-cell imaging buffer and use an objective heater to keep the sample at 37°C.

3. Image Acquisition: a. Illuminate the sample with the excitation laser (e.g., 561 nm). The power should be high enough to induce blinking but low enough to avoid excessive phototoxicity. b. Acquire a time-lapse series of thousands of images (frames) with a short exposure time (e.g., 10-50 ms).

4. Data Analysis and Image Reconstruction: a. Use specialized software (e.g., ThunderSTORM, rapidSTORM, or commercial packages) to analyze the acquired image series. b. The software will identify and localize the fluorescent signals from individual molecules in each frame with sub-pixel precision. c. The localizations from all frames are then used to reconstruct a final super-resolution image of the labeled structure.

References

- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Bright Surprise: Live‐Cell Labeling with Negatively Charged Fluorescent Probes based on Disulfonated Rhodamines and HaloTag - @abberior.rocks [abberior.rocks]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. In Vivo Two-Photon Voltage Imaging with Sulfonated Rhodamine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic fluorescent probes for live-cell super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application of 5-Aminonaphthalene-1-sulfonamide in Enzyme Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminonaphthalene-1-sulfonamide is a naphthalenesulfonamide derivative with potential applications in enzyme assays, primarily stemming from its structural similarity to known enzyme inhibitors and fluorescent probes. The sulfonamide moiety is a well-established pharmacophore known to interact with the active sites of various enzymes, most notably carbonic anhydrases and protein kinases. Furthermore, the naphthalene group suggests inherent fluorescent properties that can be leveraged for developing sensitive, fluorescence-based assays.

These application notes provide a framework for utilizing this compound as a potential enzyme inhibitor and a fluorescent probe in enzyme assays. The protocols detailed below are based on established methodologies for analogous compounds and are intended to serve as a starting point for researchers to evaluate the activity and utility of this compound.

Potential Applications

-

Screening for Carbonic Anhydrase Inhibition: Due to the presence of the sulfonamide group, this compound is a candidate for inhibition of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes.

-

Investigating Protein Kinase Inhibition: Naphthalenesulfonamide derivatives have been shown to inhibit protein kinases, often by competing with ATP. This compound can be screened against a panel of kinases to identify potential inhibitory activity.

-

Fluorescence-Based Binding Assays: The naphthalene core of the molecule suggests that it may exhibit fluorescence. This property can be exploited to develop binding assays to study its interaction with target enzymes, based on changes in fluorescence intensity, emission wavelength, or polarization upon binding.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂S | PubChem |

| Molecular Weight | 222.27 g/mol | PubChem |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

This data provides essential information for preparing stock solutions and for computational modeling of enzyme-inhibitor interactions.

Table 2: Hypothetical Carbonic Anhydrase Inhibition Data

| Carbonic Anhydrase Isoform | IC₅₀ (µM) |

| CA I | 25.3 |

| CA II | 10.8 |

| CA IX | 5.2 |

| CA XII | 8.9 |

This table presents example data that could be obtained from the carbonic anhydrase inhibition assay, demonstrating how to summarize the inhibitory potency of this compound against different isoforms.

Table 3: Hypothetical Kinase Inhibition Data

| Kinase | Substrate | ATP Concentration (µM) | IC₅₀ (µM) |

| Protein Kinase A (PKA) | Kemptide | 10 | 15.7 |

| Cyclin-dependent kinase 2 (CDK2) | Histone H1 | 10 | 9.4 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Poly(Glu, Tyr) 4:1 | 10 | 22.1 |

This table illustrates how to present the results of kinase inhibition screening, including the specific kinase, substrate, and ATP concentration used in the assay.

Experimental Protocols

Protocol 1: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on the esterase activity of carbonic anhydrase.

Materials:

-

Human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)

-

This compound

-

p-Nitrophenyl acetate (pNPA)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to prepare a 10 mM stock solution.

-

Prepare serial dilutions of the stock solution in Tris-HCl buffer to obtain a range of inhibitor concentrations.

-

Dissolve pNPA in acetonitrile to a concentration of 100 mM. Further dilute in Tris-HCl buffer to a working concentration of 10 mM.

-

Reconstitute carbonic anhydrase in Tris-HCl buffer to a final concentration of 1 µM.

-

-

Assay Setup:

-

In a 96-well plate, add 170 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the diluted this compound solutions to the test wells.

-

Add 10 µL of DMSO to the control (no inhibitor) and blank (no enzyme) wells.

-

Add 10 µL of the carbonic anhydrase solution to the test and control wells. Add 10 µL of Tris-HCl buffer to the blank wells.

-

Incubate the plate at room temperature for 10 minutes.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding 10 µL of the pNPA working solution to all wells.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Diagram: Carbonic Anhydrase Inhibition Assay Workflow

Caption: Workflow for the carbonic anhydrase inhibition assay.

Protocol 2: Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based assay to screen this compound for its inhibitory activity against a protein kinase. This assay measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Protein kinase of interest (e.g., PKA, CDK2)

-

Specific peptide substrate for the kinase

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

DMSO

-

White, opaque 96-well microplate

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in the kinase assay buffer.

-

Prepare a 2X kinase/substrate solution containing the protein kinase and its specific peptide substrate in the kinase assay buffer.

-

Prepare a 2X ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Assay Setup:

-

In a white, opaque 96-well plate, add 5 µL of the diluted this compound solutions to the test wells.

-

Add 5 µL of DMSO to the control (no inhibitor) and blank (no enzyme) wells.

-

Add 10 µL of the 2X kinase/substrate solution to the test and control wells. Add 10 µL of 1X kinase assay buffer with substrate to the blank wells.

-

To initiate the kinase reaction, add 10 µL of the 2X ATP solution to all wells.

-

-

Enzymatic Reaction:

-

Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for the specific kinase.

-

-

Signal Detection:

-

Equilibrate the plate and the ATP detection reagent to room temperature.

-

Add 25 µL of the ATP detection reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (L_inhibitor - L_blank) / (L_control - L_blank)] * 100 where L is the luminescence signal.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Diagram: Kinase Inhibition Assay Signaling Pathway

Caption: Inhibition of kinase-catalyzed phosphorylation.

Protocol 3: Characterization of Fluorescent Properties and Enzyme Binding

This protocol outlines the steps to characterize the fluorescence of this compound and to assess its binding to a target enzyme.

Materials:

-

This compound

-

Target enzyme (e.g., carbonic anhydrase, protein kinase)

-

Buffer appropriate for the target enzyme (e.g., PBS, Tris-HCl)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes

Procedure:

-

Fluorescence Spectra:

-

Prepare a 10 µM solution of this compound in the assay buffer.

-

Determine the optimal excitation wavelength by scanning a range of wavelengths (e.g., 280-400 nm) and monitoring the emission at a longer wavelength (e.g., 450 nm).

-

Using the optimal excitation wavelength, record the emission spectrum by scanning a range of emission wavelengths (e.g., 400-600 nm).

-

-

Enzyme Binding Assay (Fluorescence Titration):

-

Place a 1 µM solution of the target enzyme in a quartz cuvette.

-

Record the baseline fluorescence spectrum of the enzyme solution (to account for any intrinsic fluorescence).

-

Add small aliquots of a concentrated stock solution of this compound to the cuvette, mixing thoroughly after each addition.

-

After each addition, record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Monitor the changes in fluorescence intensity at the emission maximum or a blue/red shift in the emission wavelength as a function of the this compound concentration.

-

Plot the change in fluorescence against the ligand concentration.

-

Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd), which quantifies the affinity of the compound for the enzyme.

-

Diagram: Fluorescence-Based Binding Assay Principle

Caption: Principle of fluorescence enhancement upon binding.

Conclusion

The provided protocols offer a comprehensive guide for the initial characterization and application of this compound in enzyme assays. Based on its chemical structure, this compound holds promise as a potential inhibitor of carbonic anhydrases and protein kinases. Furthermore, its potential fluorescent properties open avenues for the development of novel binding assays. The successful implementation of these protocols will enable researchers to elucidate the bioactivity of this compound and to explore its potential as a tool for drug discovery and biochemical research.

Application Notes and Protocols for Membrane Staining with 5-Aminonaphthalene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminonaphthalene-1-sulfonamide is a fluorescent molecule belonging to the family of naphthalene-based solvatochromic dyes. These dyes are valuable tools in cell biology and drug development due to their sensitivity to the local environment's polarity. When these probes partition from an aqueous environment into the hydrophobic lipid bilayer of a cell membrane, their fluorescence properties, such as emission wavelength and quantum yield, undergo significant changes. This characteristic allows for the visualization of cell membranes and the study of their biophysical properties, including membrane fluidity and the formation of lipid microdomains like lipid rafts. These lipid rafts are known to play crucial roles in various cellular processes, including signal transduction.

This document provides detailed protocols for utilizing this compound for staining cellular membranes, alongside quantitative data on a closely related compound to guide experimental design and data interpretation.

Quantitative Data

Due to the limited availability of specific photophysical data for this compound in a lipid environment, the following table summarizes the spectral properties of a structurally analogous compound, 4-Amino naphthalene-1-sulfonic acid (AmNS), in solvents of varying polarity. Butanol is included as a surrogate for the non-polar environment of the lipid bilayer. This data can be used to approximate the expected spectral behavior of this compound.[1]

| Property | Water (High Polarity) | Butanol (Low Polarity) |

| Excitation Maximum (λex) | 325 nm | 429 nm |

| Emission Maximum (λem) | ~450 nm (estimated) | ~530 nm (estimated) |

| Fluorescence Lifetime (τ) | 11 ns | 7 ns |

| Quantum Yield (Φf) | High | Low |

Note: The emission maxima are estimated based on typical Stokes shifts for this class of dyes. It is highly recommended that users determine the optimal excitation and emission wavelengths experimentally for their specific application and imaging system.

Experimental Protocols

The following protocols are adapted from established methods for environmentally sensitive membrane dyes like Laurdan and Prodan, and should be optimized for your specific cell type and experimental conditions.

Protocol 1: Live Cell Membrane Staining and Imaging

This protocol describes the staining of live cultured cells to visualize the plasma membrane.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium appropriate for your cells

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for near-UV excitation)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Preparation: Culture adherent cells on a glass-bottom dish or coverslip to the desired confluency (typically 60-80%).

-

Staining Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 5-10 µM in pre-warmed cell culture medium. The optimal concentration should be determined empirically.

-

Cell Staining:

-

Remove the existing culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound dye.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Image the cells immediately on a fluorescence microscope.

-

Use an excitation wavelength around 340-380 nm and collect emission in two channels: one centered around 440 nm (for more ordered membrane regions) and another around 490 nm (for less ordered regions).

-

Protocol 2: Fixed Cell Membrane Staining

This protocol is for staining the membranes of fixed cells. Note that fixation and permeabilization can affect membrane integrity and dye distribution.

Materials:

-

Stained cells from Protocol 1, step 4.

-

4% Paraformaldehyde (PFA) in PBS

-

PBS

Procedure:

-

Staining: Follow steps 1-4 of Protocol 1 to stain the live cells.

-

Fixation:

-

After the incubation period, remove the staining solution.

-

Wash the cells once with PBS.

-

Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

-

-

Washing:

-

Remove the PFA solution.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslip on a microscope slide with a suitable mounting medium.

-

Image the cells as described in step 6 of Protocol 1.

-

Visualizations

Experimental Workflow

Caption: Workflow for staining cell membranes.

Signaling Pathway: Lipid Raft-Mediated T-Cell Activation

This compound, as an environmentally sensitive dye, can be used to study changes in membrane order associated with signaling events. One such event is the clustering of lipid rafts during T-cell activation.

Caption: T-Cell activation signaling pathway.

References

Detecting Protein Conformational Changes with 5-Aminonaphthalene-1-sulfonamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein conformational changes is fundamental to understanding protein function, regulation, and involvement in disease pathogenesis. The detection of these dynamic structural alterations is also a critical aspect of drug discovery and development. Fluorescent probes offer a sensitive and non-invasive method to monitor such changes in real-time. 5-Aminonaphthalene-1-sulfonamide is a fluorescent molecule with potential as a probe for detecting changes in the local environment, such as those occurring during protein conformational transitions.

This document provides detailed application notes and protocols for the use of this compound in studying protein conformational changes. It is important to note that while the principles are based on the well-established use of related naphthalenesulfonic acid derivatives, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), specific experimental parameters may require optimization for this compound.

The fluorescence of many naphthalenesulfonamide derivatives is highly sensitive to the polarity of their environment. In aqueous solutions, their fluorescence quantum yield is typically low. However, upon binding to hydrophobic pockets on the surface of proteins, which become exposed during conformational changes, their fluorescence intensity can increase significantly, often accompanied by a blue shift in the emission maximum. This phenomenon allows for the detection and characterization of conformational states and transitions.

Principle of Detection

The underlying principle for using this compound as a probe for protein conformational changes lies in its environmentally sensitive fluorescence.

-

Low Fluorescence in Polar Environments: In aqueous buffers, the probe is solvent-exposed, and its fluorescence is quenched.

-

High Fluorescence in Nonpolar Environments: When a protein undergoes a conformational change, it may expose hydrophobic regions. This compound can bind to these sites.

-

Signal Generation: The sequestration of the probe into a nonpolar, sterically constrained protein-binding pocket restricts its intramolecular motion and shields it from water, leading to a significant increase in fluorescence quantum yield and a shift in the emission wavelength.

This change in fluorescence serves as a direct reporter of the protein's conformational state.

Data Presentation

| Parameter | Aqueous Buffer | Protein-Bound (Example) | Significance |

| Excitation Maximum (λex) | ~350 nm | ~360-380 nm | Indicates the formation of the probe-protein complex. |

| Emission Maximum (λem) | ~520-540 nm | ~460-490 nm | A blue shift indicates binding to a hydrophobic environment. |

| Fluorescence Quantum Yield (Φ) | < 0.01 | 0.1 - 0.7 | A significant increase is the primary signal of binding. |

| Binding Affinity (Kd) | N/A | µM to mM range | Quantifies the strength of the interaction. |

| Number of Binding Sites (n) | N/A | Varies (e.g., 1, 2) | Provides information on the stoichiometry of binding. |

Experimental Protocols

The following are detailed protocols for key experiments to characterize protein conformational changes using this compound.

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

Objective: To determine the fluorescence spectral properties of this compound in the free and protein-bound states.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or ethanol)

-

Protein of interest stock solution (concentration determined by absorbance at 280 nm)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Spectrofluorometer

Method:

-

Prepare two cuvettes:

-

Cuvette 1 (Free Probe): Add assay buffer and this compound to a final concentration of 10-50 µM.

-

Cuvette 2 (Bound Probe): Add assay buffer, the protein of interest (e.g., 1-10 µM), and this compound to the same final concentration as in Cuvette 1.

-

-

Incubate both samples at room temperature for 15-30 minutes, protected from light.

-

Excitation Scan: For both samples, set the emission wavelength to a value expected for naphthalenesulfonamides (e.g., 480 nm) and scan a range of excitation wavelengths (e.g., 300-450 nm) to determine the excitation maximum (λex).

-

Emission Scan: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 400-650 nm) to determine the emission maximum (λem).

-

Compare the spectra of the free and bound probe to identify changes in intensity and wavelength maxima.

Protocol 2: Titration of Protein with this compound to Determine Binding Affinity

Objective: To quantify the binding affinity (dissociation constant, Kd) and the number of binding sites (n) of the probe for the protein.

Materials:

-

Same as Protocol 1.

Method:

-

Prepare a series of solutions with a constant concentration of the protein of interest (e.g., 5 µM) in the assay buffer.

-

Add increasing concentrations of this compound to each solution (e.g., from 0 to 100 µM).

-

Incubate the samples as described in Protocol 1.

-

Measure the fluorescence intensity of each sample at the optimal excitation and emission wavelengths determined in Protocol 1.

-

Correct for the fluorescence of the free probe by subtracting the fluorescence of corresponding concentrations of the probe in the buffer without the protein.

-

Plot the change in fluorescence intensity (ΔF) as a function of the probe concentration.

-

Analyze the data using a suitable binding model, such as the Scatchard equation, to determine Kd and n.

Protocol 3: Monitoring Protein Conformational Changes

Objective: To use this compound to detect conformational changes induced by a ligand, denaturant, or change in physical conditions (e.g., temperature).

Materials:

-

Same as Protocol 1.

-

Inducing agent (e.g., ligand, denaturant like urea or guanidinium chloride, or a temperature-controlled cuvette holder).

Method:

-

Prepare a solution containing the protein of interest (e.g., 5 µM) and a fixed concentration of this compound (typically at or below the determined Kd) in the assay buffer.

-

Record the baseline fluorescence intensity.

-

Incrementally add the inducing agent (e.g., increasing concentrations of a ligand or denaturant) or incrementally change the temperature.

-

After each addition or change, allow the system to equilibrate and then record the fluorescence intensity.

-

Plot the change in fluorescence intensity as a function of the concentration of the inducing agent or temperature.

-

The resulting curve will indicate the concentration or temperature range over which the conformational change occurs.

Visualization of Workflows and Concepts

Experimental Workflow for Characterizing Probe-Protein Interaction

Caption: Workflow for characterizing probe-protein interactions.

Logical Relationship of Fluorescence Signal Generation

Caption: Mechanism of fluorescence signal generation.

Concluding Remarks

This compound holds promise as a fluorescent probe for real-time monitoring of protein conformational changes. The protocols outlined here provide a systematic approach to characterizing its interaction with a protein of interest and utilizing it to study conformational dynamics. Researchers and drug development professionals can adapt these methods to investigate protein folding, ligand binding, and the mechanisms of drug action. Due to the limited specific data on this compound, careful optimization and validation of these protocols for each specific protein system are strongly recommended.

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Naphthalene-Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on biological targets. Fluorescent-based assays are a popular modality in HTS due to their high sensitivity, adaptability, and amenability to automation. Within the realm of fluorescent probes, naphthalene-sulfonamide derivatives have emerged as a versatile scaffold. These compounds can exhibit environmentally sensitive fluorescence, making them valuable tools for developing robust HTS assays.

While direct, widespread application of 5-Aminonaphthalene-1-sulfonamide in dedicated HTS assays is not extensively documented in publicly available literature, the broader class of naphthalene-sulfonamide derivatives, such as dansyl-based probes, serves as an excellent model for designing and implementing such screens. This document provides detailed application notes and protocols based on the principles of using naphthalene-sulfonamide derivatives as fluorescent probes in HTS, with a focus on a common application: screening for inhibitors of protein-ligand interactions.

Principle of the Assay